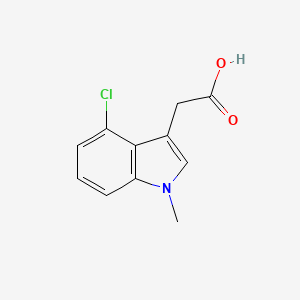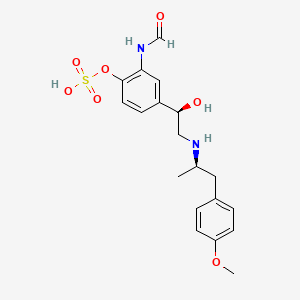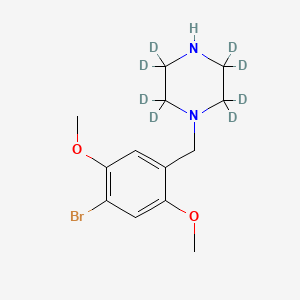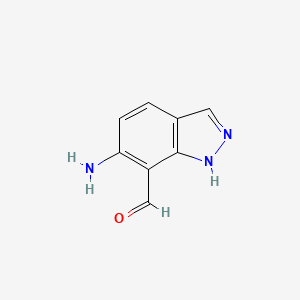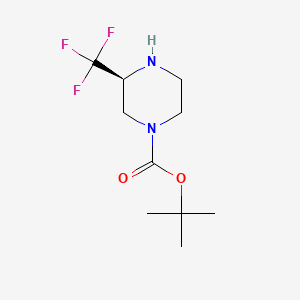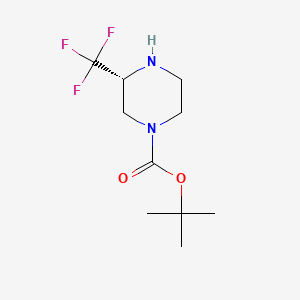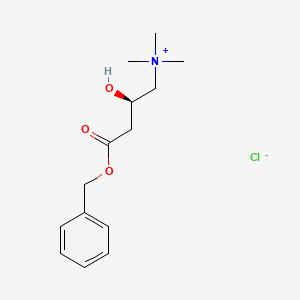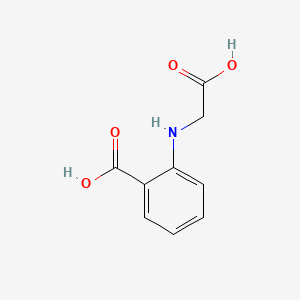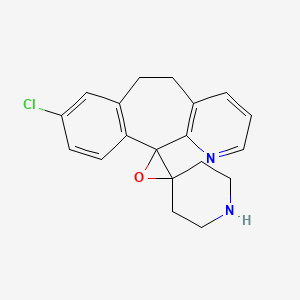
Desloratadine Epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desloratadine Epoxide is a derivative of Desloratadine, a second-generation tricyclic antihistamine. Desloratadine is primarily used to treat allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. This compound is an important metabolite in the biotransformation of Desloratadine, contributing to its pharmacological effects.
Wirkmechanismus
Target of Action
Desloratadine Epoxide primarily targets the H1 receptors . These receptors are found in various tissues throughout the body, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . The H1 receptors play a crucial role in mediating allergic reactions .
Mode of Action
This compound acts as a long-acting second-generation H1-receptor antagonist . It competes with free histamine for binding at H1-receptors . By blocking the action of endogenous histamine, it leads to temporary relief of the negative symptoms associated with allergic reactions, such as nasal congestion and watery eyes .
Biochemical Pathways
It is known that the drug’s action on h1 receptors can modulate histamine-receptor activity, down-regulate inflammation cytokines and chemokines, or stimulate inflammatory cell migration and survival .
Pharmacokinetics
It is known that desloratadine, the parent compound of this compound, is well absorbed from the gut and reaches highest blood plasma concentrations after about three hours . It is also known that Desloratadine is extensively metabolized to various active metabolites .
Result of Action
The action of this compound results in the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria (hives) associated with chronic idiopathic urticaria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, different aqueous matrices (HCO3−, NO3−, and humic acid) can have varying degrees of influence on the degradation of this compound . .
Biochemische Analyse
Biochemical Properties
Desloratadine Epoxide, like its parent compound Desloratadine, is likely to interact with various enzymes and proteins in the body. Desloratadine is known to be a potent and selective antagonist of the histamine H1 receptor . This interaction plays a crucial role in its ability to alleviate allergic symptoms .
Cellular Effects
This compound may have similar cellular effects to Desloratadine. Desloratadine has been shown to decrease cell viability in certain cancer cell lines, such as human glioblastoma cells . It does this by increasing intracellular reactive oxygen species and caspase activity .
Molecular Mechanism
The molecular mechanism of this compound is likely related to its interaction with the H1 receptor. Desloratadine, for instance, competes with free histamine for binding at H1-receptors, blocking the action of endogenous histamine and leading to temporary relief of allergic symptoms .
Temporal Effects in Laboratory Settings
Desloratadine has been shown to have a long-lasting effect, providing significant relief of symptoms of allergic rhinitis and urticaria for up to 24 hours .
Metabolic Pathways
This compound is likely involved in metabolic pathways similar to those of Desloratadine. Desloratadine is metabolized primarily by cytochrome P450 (CYP) isoforms, specifically CYP3A4 and CYP2D6 .
Transport and Distribution
Desloratadine and its metabolites have been found to be widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland in human tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Desloratadine Epoxide typically involves the epoxidation of Desloratadine. This can be achieved using oxidizing agents such as peracids. A common method is the Prilezhaev epoxidation, where peracids are generated in situ by the oxidation of formic or acetic acids with hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Desloratadine Epoxide undergoes various chemical reactions, including:
Ring-opening reactions: These can occur under both acidic and basic conditions.
Substitution reactions: Nucleophiles such as water, alcohols, and amines can attack the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the epoxide.
Basic conditions: Sodium hydroxide or potassium hydroxide can facilitate the nucleophilic attack on the epoxide ring.
Major Products Formed:
Diols: Formed from the hydrolysis of the epoxide ring.
Substituted products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Wissenschaftliche Forschungsanwendungen
Desloratadine Epoxide has several applications in scientific research:
Chemistry: It is used as a model compound to study epoxide ring-opening mechanisms and the effects of different reaction conditions.
Biology: Research on this compound helps in understanding the metabolic pathways of Desloratadine and its pharmacokinetics.
Medicine: It contributes to the development of new antihistamine drugs with improved efficacy and reduced side effects.
Industry: this compound is used in the synthesis of other pharmaceutical compounds and as an intermediate in various chemical processes
Vergleich Mit ähnlichen Verbindungen
Loratadine: The parent compound of Desloratadine, also used as an antihistamine.
Cetirizine: Another second-generation antihistamine with similar uses.
Fexofenadine: A metabolite of Terfenadine, used to treat allergic conditions.
Uniqueness: Desloratadine Epoxide is unique due to its specific metabolic pathway and its role in the pharmacological activity of Desloratadine. Unlike some other antihistamines, it has a lower risk of causing sedation and has a longer duration of action .
Eigenschaften
InChI |
InChI=1S/C19H19ClN2O/c20-15-5-6-16-14(12-15)4-3-13-2-1-9-22-17(13)19(16)18(23-19)7-10-21-11-8-18/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTVXCIKQZSGGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C3(C4=C1C=CC=N4)C5(O3)CCNCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

